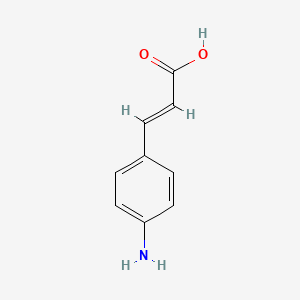

4-Aminocinnamic acid

Description

The exact mass of the compound 4-Aminocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLPMPPNHIACPD-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870966 | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-18-2, 17570-30-8 | |

| Record name | p-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2393-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-aminocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Scientific Journey of 4-Aminocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnamic acid, a derivative of cinnamic acid, has emerged as a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the history, discovery, and scientific evolution of 4-Aminocinnamic acid. It details its synthesis, explores its physicochemical properties, and examines its diverse applications, with a particular focus on its role in drug development. This document consolidates key experimental protocols, quantitative data on its biological activities, and visual representations of its interactions with cellular signaling pathways to serve as an in-depth resource for the scientific community.

Introduction

4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2][3][4][5] Its structure features a cinnamic acid backbone substituted with an amino group at the para (4-position) of the phenyl ring. This substitution pattern endows the molecule with unique chemical reactivity and biological properties, distinguishing it from its parent compound, cinnamic acid. It is a white to off-white crystalline solid and is sparingly soluble in water.[1] 4-Aminocinnamic acid has garnered considerable attention as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Furthermore, its inherent antioxidant and antimicrobial properties have prompted investigations into its therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.[1]

History and Discovery

While a definitive, singular "discovery" of 4-Aminocinnamic acid is not well-documented in historical records, its synthesis is intrinsically linked to the development of condensation reactions in organic chemistry during the late 19th century. The advent of the Knoevenagel condensation, a reaction that facilitates the formation of α,β-unsaturated acids, provided a viable pathway for the synthesis of various cinnamic acid derivatives.[6][7] It is highly probable that 4-Aminocinnamic acid was first synthesized during this era of burgeoning synthetic organic chemistry, likely in the late 19th or early 20th century, as chemists began to explore the derivatization of aromatic aldehydes.

Early research into cinnamic acid and its derivatives focused on their natural occurrence and initial applications in the fragrance and flavor industries. However, the introduction of the amino group at the 4-position opened up new avenues for its use as a versatile chemical intermediate. Over the decades, its importance has grown, particularly within the pharmaceutical and materials science sectors.

Synthesis of 4-Aminocinnamic Acid

The most prevalent and historically significant method for synthesizing 4-Aminocinnamic acid is the Knoevenagel condensation . This reaction typically involves the condensation of 4-aminobenzaldehyde with malonic acid in the presence of a basic catalyst.

General Experimental Protocol: Knoevenagel Condensation

A detailed protocol for a microwave-assisted green synthesis approach is provided below:

Materials:

-

4-aminobenzaldehyde

-

Malonic acid

-

Tetrabutylammonium bromide (TBAB)

-

Potassium carbonate (K₂CO₃)

-

Distilled water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate (for recrystallization)

-

Petroleum ether (for recrystallization)

Procedure:

-

In a 50 mL borosilicate beaker suitable for microwave irradiation, combine 4-aminobenzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (2.5 mmol), and potassium carbonate (2.5 mmol).[8]

-

Add 10 mL of distilled water to the mixture.[8]

-

Stir the mixture vigorously with a glass rod for approximately 5 seconds to ensure homogeneity.[8]

-

Place the beaker in a microwave oven and irradiate at 900 W for a predetermined time, monitoring the reaction progress using thin-layer chromatography (TLC).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the solution with dilute HCl to precipitate the 4-Aminocinnamic acid.[8]

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.[8]

-

The product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[8]

Physicochemical and Biological Properties

4-Aminocinnamic acid exhibits a range of physicochemical and biological properties that underpin its utility in various applications.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2][4] |

| Molecular Weight | 163.17 g/mol | [2][4] |

| Melting Point | 170 °C | [2] |

| Boiling Point | 378.4 °C at 760 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Antimicrobial Activity (MIC) | ||

| Mycobacterium tuberculosis | 250–675 µM | [9] |

MIC: Minimum Inhibitory Concentration

Role in Drug Development and Biological Activity

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities. The presence of the amino group in 4-Aminocinnamic acid modifies its biological profile, making it a valuable scaffold in drug discovery.

Antioxidant Activity

Cinnamic acid derivatives are known to possess antioxidant properties, primarily due to their ability to scavenge free radicals. The antioxidant activity is influenced by the substitution pattern on the aromatic ring.[10] While specific quantitative data for the antioxidant activity of 4-Aminocinnamic acid is not extensively detailed in the provided search results, the general antioxidant properties of cinnamic acids are well-established.[11][12][13][14]

Antimicrobial Activity

4-Aminocinnamic acid has demonstrated antimicrobial activity against various microorganisms. Notably, it has shown inhibitory effects against Mycobacterium tuberculosis.[9] The mechanism of antimicrobial action for cinnamic acid derivatives can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Involvement in Signaling Pathways

Recent research has begun to elucidate the interaction of cinnamic acid derivatives with key cellular signaling pathways implicated in various diseases.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival.[15][16][17][18] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Some cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB pathway, suggesting a potential mechanism for their anti-inflammatory effects.[19]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis.[20][21][22][23] Aberrant MAPK signaling is a hallmark of many cancers. Cinnamic acid derivatives have been investigated for their potential to modulate this pathway, offering a possible avenue for cancer therapy.[24]

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Aminocinnamic acid | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. p-Aminocinnamic acid | C9H9NO2 | CID 1549514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]

- 10. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 20. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Signalling by amino acid nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 24. 4-Methoxycinnamic acid ameliorates post-traumatic stress disorder-like behavior in mice by antagonizing the CRF type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of 4-Aminocinnamic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid (4-ACA) is a non-proteinogenic aromatic amino acid that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its structure, featuring a cinnamic acid backbone with an amino group at the para-position, imparts unique chemical properties that are leveraged in drug design and material science. While native biosynthetic pathways for 4-ACA in plants are not yet fully elucidated, significant progress has been made in establishing heterologous production systems in microorganisms. This guide provides a comprehensive overview of a well-characterized engineered biosynthetic pathway for 4-ACA, offering insights into the enzymatic machinery, quantitative data, and detailed experimental protocols relevant to its production and study. This information is intended to be a valuable resource for researchers aiming to understand and potentially engineer this pathway in plant systems or optimize its production in microbial hosts.

Core Biosynthetic Pathway: An Engineered Route from Chorismate

The most clearly defined pathway for 4-aminocinnamic acid biosynthesis is an engineered route that begins with chorismate, a key intermediate in the shikimate pathway, which is endogenous to plants. This engineered pathway involves a three-step enzymatic cascade to produce 4-ACA. The initial steps are analogous to the biosynthesis of p-aminobenzoic acid (PABA), followed by a final deamination step.

The key enzymes in this pathway are:

-

Aminodeoxychorismate Synthase (ADCS): This enzyme catalyzes the amination of chorismate to produce 4-amino-4-deoxychorismate (ADC). In many bacteria, ADCS is a heterodimeric complex of two proteins, PabA and PabB. PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia, which is then channeled to the PabB subunit. PabB catalyzes the addition of the amino group to chorismate. In some organisms, such as Streptomyces venezuelae, these two domains are fused into a single bifunctional enzyme, PapA.[1]

-

Aminodeoxychorismate Lyase (ADCL): This enzyme, also known as PabC, converts ADC to 4-aminophenylalanine (4-APhe) through the elimination of pyruvate and aromatization of the ring structure.[2][3]

-

Phenylalanine Ammonia-Lyase (PAL): In the final step, a PAL enzyme with broad substrate specificity is utilized to catalyze the non-oxidative deamination of 4-APhe to produce 4-aminocinnamic acid and ammonia. The PAL from the yeast Rhodotorula glutinis (RgPAL) has been shown to be effective for this conversion.

The overall biosynthetic pathway is depicted below:

Quantitative Data

Quantitative understanding of enzyme kinetics and pathway efficiency is crucial for metabolic engineering and optimization. While data for the complete pathway leading to 4-ACA is still emerging, kinetic parameters for some of the key enzymes with their native substrates are available.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PabB (ADCS) | E. coli | Chorismate | - | - | - | [4] |

| RgPAL (PAL) | Rhodotorula glutinis | L-Phenylalanine | 609 | - | - | [5] |

| RgPAL (TAL) | Rhodotorula glutinis | L-Tyrosine | 13.3 | - | - | [5] |

Note: Specific kinetic data for RgPAL with 4-aminophenylalanine is not yet widely reported and represents a key area for future research. The Km values for PabB are reported in the context of a complex with PabA and are dependent on the concentration of the other substrate (glutamine or ammonia).

Table 2: Microbial Production of Cinnamic Acid Derivatives

| Product | Host Organism | Titer (mg/L) | Reference |

| Cinnamic Acid | Streptomyces lividans | 460 | [6] |

| p-Hydroxycinnamic Acid | Streptomyces lividans | 786 | [7] |

| Cinnamic Acid | Saccharomyces cerevisiae | 490 | [7] |

Note: These titers are for related cinnamic acid derivatives and provide a benchmark for potential production levels of 4-ACA in similar engineered microbial systems.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of 4-aminocinnamic acid.

Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the enzymes of the 4-ACA biosynthetic pathway (e.g., PapA, PapC, RgPAL) for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning:

-

Synthesize the genes encoding PapA and PapC from Streptomyces venezuelae and PAL from Rhodotorula glutinis, with codon optimization for expression in E. coli.

-

Clone the synthesized genes into a suitable expression vector, such as pET28a, which incorporates an N-terminal His6-tag for affinity purification.

-

-

Protein Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmids.

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) at 37°C with shaking to an OD600 of 0.6-0.8.[8]

-

Induce protein expression by adding 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.[8]

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange of the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified protein in aliquots at -80°C.

-

Enzyme Activity Assays

A. Aminodeoxychorismate Synthase (ADCS) Assay

Objective: To determine the activity of ADCS by measuring the formation of ADC from chorismate and glutamine.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 1 mM L-glutamine, and 0.5 mM chorismate.

-

Enzyme Addition: Add a known amount of purified ADCS (or PabA and PabB complex) to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.

-

Analysis: The formation of ADC can be monitored spectrophotometrically or by HPLC. For a coupled assay, the product of the subsequent lyase reaction (4-APhe or PABA) can be quantified.

B. Phenylalanine Ammonia-Lyase (PAL) Assay with 4-Aminophenylalanine

Objective: To determine the activity of PAL towards 4-aminophenylalanine by measuring the formation of 4-aminocinnamic acid.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 1 mL containing 100 mM Tris-HCl (pH 8.8) and 1-10 mM 4-aminophenylalanine.[9]

-

Enzyme Addition: Add a suitable amount of purified PAL enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[9]

-

Reaction Termination: Terminate the reaction by adding 50 µL of 4 M HCl.[9]

-

Analysis: Measure the formation of 4-aminocinnamic acid by monitoring the increase in absorbance at a specific wavelength (to be determined empirically, likely around 300-320 nm) or by HPLC analysis.

HPLC Analysis of Pathway Intermediates and Product

Objective: To separate and quantify the substrate, intermediates, and final product of the 4-ACA biosynthetic pathway.

Protocol:

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized to achieve good separation of all compounds.

-

Sample Preparation:

-

For in vitro enzyme assays, terminate the reaction and centrifuge to remove precipitated protein. Dilute the supernatant with the mobile phase.

-

For in vivo samples (e.g., from microbial cultures), extract the metabolites from the culture supernatant or cell lysate, clarify by centrifugation, and filter through a 0.22 µm filter.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Monitor the elution of compounds at multiple wavelengths using the PDA detector to identify the optimal wavelength for each compound.

-

Quantify the compounds by comparing their peak areas to a calibration curve generated from authentic standards.

-

Signaling Pathways and Regulation

In native plant systems, the phenylpropanoid pathway is tightly regulated by various internal and external cues, such as developmental stage, light, nutrient availability, and pathogen attack. The expression of key biosynthetic genes, including PAL, is often transcriptionally regulated. While the engineered pathway described here is primarily designed for heterologous expression and may bypass some of the native regulatory networks, understanding these control mechanisms is crucial for engineering this pathway into a plant chassis.

For instance, the availability of the precursor chorismate is regulated by feedback inhibition of enzymes in the shikimate pathway by aromatic amino acids. Engineering the 4-ACA pathway in plants would require careful consideration of these native regulatory loops to ensure a sufficient supply of chorismate without depleting the pools for essential aromatic amino acids.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Pseudomonas aeruginosa 4-Amino-4-Deoxychorismate Lyase: Spatial Conservation of an Active Site Tyrosine and Classification of Two Types of Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminodeoxychorismate lyase - Wikipedia [en.wikipedia.org]

- 4. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Codon-Optimized Rhodotorula glutinis PAL Expressed in Escherichia coli With Enhanced Activities [frontiersin.org]

- 6. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Properties of 4-Aminocinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 4-Aminocinnamic acid, a molecule of significant interest in pharmaceutical and materials science. This document details ultraviolet-visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy characteristics. Experimental protocols for key analytical methods are also provided, alongside a visualization of its relevant biological pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

4-Aminocinnamic acid exhibits characteristic ultraviolet absorption arising from π-π* electronic transitions within its conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the amino group. The position of the maximum absorbance (λmax) is sensitive to the solvent environment.

Table 1: UV-Vis Absorption Data for 4-Aminocinnamic Acid and Related Compounds

| Compound | Solvent | λmax (nm) |

| 4-Aminocinnamic acid | Methanol | ~309 nm (estimated) |

| Cinnamic acid | Methanol | 275 nm, 279 nm |

| 4-Aminobenzoic acid | Acidic Mobile Phase | 194 nm, 226 nm, 278 nm[1] |

Note: The λmax for 4-Aminocinnamic acid is an estimation based on the typical bathochromic (red) shift observed with the addition of an amino group to the cinnamic acid chromophore.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis absorption spectrum of 4-Aminocinnamic acid is as follows:

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer should be used.

-

Sample Preparation: Prepare a stock solution of 4-Aminocinnamic acid in a UV-transparent solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the solvent used for the sample.

-

Record a baseline spectrum with the solvent in both the sample and reference cuvettes.

-

Replace the solvent in the sample cuvette with the 4-Aminocinnamic acid solution.

-

Scan the absorbance from 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Fluorescence Spectroscopy

The fluorescence properties of 4-Aminocinnamic acid are of interest for its potential use as a molecular probe. The amino group generally enhances the fluorescence quantum yield compared to the parent cinnamic acid.

Table 2: Fluorescence Data for Related Compounds

| Compound | Excitation λ (nm) | Emission λ (nm) |

| 7-Amino-4-methylcoumarin | 341 | 441[2] |

Experimental Protocol: Fluorescence Spectroscopy

A general procedure for measuring the fluorescence spectrum of 4-Aminocinnamic acid is as follows:

-

Instrumentation: A calibrated spectrofluorometer is required.

-

Sample Preparation: Prepare a dilute solution of 4-Aminocinnamic acid in a suitable solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Data Acquisition:

-

Record the absorption spectrum to determine the optimal excitation wavelength (usually the λmax).

-

Set the excitation wavelength and scan the emission spectrum over a relevant wavelength range (e.g., 320-500 nm).

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

-

-

Data Analysis: Identify the excitation and emission maxima. For quantitative measurements, a calibration curve can be prepared.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-Aminocinnamic acid, confirming the connectivity and chemical environment of each proton and carbon atom.

Table 3: ¹H NMR Spectroscopic Data for 4-Aminocinnamic Acid (in DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (vinylic) | ~6.2 | d | ~15.8 |

| H-β (vinylic) | ~7.4 | d | ~15.8 |

| Aromatic H (ortho to -CH=CH) | ~7.5 | d | ~8.6 |

| Aromatic H (ortho to -NH₂) | ~6.6 | d | ~8.6 |

| -NH₂ | ~5.8 | br s | - |

| -COOH | ~12.0 | br s | - |

Note: The chemical shifts are approximate and based on typical values for similar structures in DMSO-d₆. The large coupling constant for the vinylic protons confirms the trans configuration.

Table 4: ¹³C NMR Spectroscopic Data for 4-Aminocinnamic Acid (in DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-β (vinylic) | ~144 |

| C (ipso, attached to -NH₂) | ~152 |

| C (aromatic, ortho to -CH=CH) | ~130 |

| C (ipso, attached to -CH=CH) | ~125 |

| C (aromatic, ortho to -NH₂) | ~114 |

| C-α (vinylic) | ~116 |

Note: The chemical shifts are approximate and based on data for similar cinnamic acid derivatives.[3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Aminocinnamic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Other experiments like DEPT can be performed for further structural elucidation.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminocinnamic acid displays characteristic absorption bands corresponding to its functional groups.

Table 5: FT-IR Spectroscopic Data for 4-Aminocinnamic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretch | Primary Amine |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |

| ~3050 | C-H stretch | Aromatic & Vinylic |

| 2950 - 2850 | C-H stretch | Aliphatic (if present) |

| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1420 | O-H bend | Carboxylic Acid |

| ~1300 | C-N stretch | Aromatic Amine |

| ~980 | =C-H bend (out-of-plane) | trans-Disubstituted Alkene |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid 4-Aminocinnamic acid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The software automatically performs a background subtraction. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. Strong Raman signals are often observed for non-polar bonds and symmetric vibrations.

Table 6: Expected Raman Peaks for 4-Aminocinnamic Acid

| Wavenumber (cm⁻¹) | Vibration |

| ~1630 | C=C stretch (vinylic) |

| ~1600 | C=C stretch (aromatic ring breathing) |

| ~1180 | C-H in-plane bend |

| ~1000 | Aromatic ring breathing |

Note: A detailed experimental Raman spectrum for 4-Aminocinnamic acid was not found in the searched literature. The listed peaks are based on the expected strong Raman scattering from the aromatic and vinylic C=C bonds.

Experimental Protocol: Raman Spectroscopy

-

Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).

-

Sample Preparation: The solid sample can be placed directly in the laser path, or a concentrated solution in a suitable solvent can be used.

-

Data Acquisition: Acquire the Raman spectrum over a typical range (e.g., 200-3200 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Analysis: Identify and assign the characteristic Raman scattering peaks.

Biological Pathway Visualization

4-Aminocinnamic acid is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and stilbenes.

Caption: Phenylpropanoid biosynthesis pathway starting from L-Phenylalanine.

This guide provides a foundational understanding of the spectroscopic properties of 4-Aminocinnamic acid. Further research may be required to obtain more precise quantitative data, particularly for fluorescence and Raman spectroscopy.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

An In-depth Technical Guide to the Quantum Yield of 4-Aminocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnamic acid (4-ACA) is a derivative of cinnamic acid with potential applications in various scientific fields, including drug development, owing to its chemical structure and photoreactive potential. A critical parameter governing its photochemical and photophysical behavior is the quantum yield, which quantifies the efficiency of a specific photoprocess. This technical guide provides a comprehensive overview of the quantum yield of 4-aminocinnamic acid, summarizing the available data, detailing experimental protocols for its determination, and illustrating the key photochemical pathways. While a precise, universally accepted value for the quantum yield of 4-ACA remains to be definitively established in the literature, this guide consolidates the existing knowledge to aid researchers in their investigations.

Introduction to the Photochemistry of 4-Aminocinnamic Acid

4-Aminocinnamic acid, like other cinnamic acid derivatives, possesses a carbon-carbon double bond in conjugation with an aromatic ring and a carboxylic acid group. This extended π-system allows the molecule to absorb ultraviolet (UV) light, leading to the formation of an electronically excited state. From this excited state, 4-ACA can undergo several competing processes, each with its own quantum yield:

-

Fluorescence: Emission of a photon to return to the ground state.

-

Non-radiative decay: De-excitation through vibrational relaxation (heat).

-

Photochemical reactions: Undergoing a chemical transformation, such as cis-trans isomerization or [2+2] cycloaddition (photodimerization).

The quantum yield (Φ) of any of these processes is defined as the ratio of the number of molecules undergoing that specific event to the number of photons absorbed.

Fluorescence Quantum Yield of 4-Aminocinnamic Acid

Direct experimental values for the fluorescence quantum yield of 4-aminocinnamic acid are not prominently reported in peer-reviewed literature. However, studies on a series of aminocinnamic acid derivatives provide a strong indication of its fluorescent properties.

Research indicates that the fluorescence quantum yield of aminocinnamic acids and their esters is generally low , typically not exceeding 3.5% in a range of solvents with varying polarities (non-polar, polar aprotic, and polar protic)[1]. This low value suggests that the deactivation of the first singlet excited state (S₁) occurs predominantly through non-radiative pathways, such as internal conversion and intersystem crossing.

Table 1: Summary of Reported Fluorescence Quantum Yield Data for Aminocinnamic Acid Derivatives

| Compound Class | Solvent(s) | Reported Fluorescence Quantum Yield (Φf) | Reference |

| Aminocinnamic acids and their methyl esters | 1,4-Dioxane, Ethyl acetate, Methanol | ≤ 0.035 | [1] |

The low fluorescence quantum yield is a critical consideration for applications that rely on the emissive properties of the molecule, such as in the development of fluorescent probes.

Photochemical Quantum Yield of 4-Aminocinnamic Acid

Cis-Trans Isomerization

In solution, upon absorption of UV light, trans-4-aminocinnamic acid can isomerize to the cis form. This process is often reversible, and the quantum yield is dependent on factors such as the excitation wavelength and the solvent environment.

[2+2] Photodimerization

In the solid state, the [2+2] photodimerization of cinnamic acid derivatives is a well-studied topochemical reaction, where the reaction course is controlled by the crystal lattice[2][3][4]. The quantum yield of this process is critically dependent on the proximity and orientation of the double bonds in adjacent molecules within the crystal. While reaction yields can be high, and in some cases quantitative, this does not directly equate to the quantum yield of the primary photochemical step.

Experimental Protocols for Quantum Yield Determination

Accurate determination of the quantum yield of 4-aminocinnamic acid requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring both fluorescence and photochemical quantum yields.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is most commonly determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow:

Figure 1: Workflow for the determination of relative fluorescence quantum yield.

Detailed Protocol:

-

Selection of a Standard: Choose a fluorescence standard with a well-characterized quantum yield and an absorption spectrum that overlaps with that of 4-aminocinnamic acid. Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard for the UV region.

-

Preparation of Solutions: Prepare a series of five to six dilute solutions of both the 4-aminocinnamic acid sample and the standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects[5].

-

Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The relationship should be linear. Determine the slope (Gradient) of each line.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

where:

-

Φstd is the quantum yield of the standard.

-

Gradx and Gradstd are the gradients of the plots for the sample and standard, respectively.

-

ηx and ηstd are the refractive indices of the sample and standard solutions (often assumed to be the same if the same solvent is used).

-

-

Determination of Photochemical Quantum Yield (Chemical Actinometry)

The quantum yield of a photochemical reaction is determined by measuring the number of moles of product formed or reactant consumed for a given number of photons absorbed. Chemical actinometry is the standard method for measuring the photon flux of the light source.

Experimental Workflow:

Figure 2: Workflow for determining photochemical quantum yield using chemical actinometry.

Detailed Protocol using Potassium Ferrioxalate Actinometry:

-

Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark[1].

-

Irradiation of Actinometer: Irradiate a known volume of the actinometer solution with the monochromatic light source to be used for the sample irradiation for a precisely measured time.

-

Development of Actinometer: After irradiation, add a solution of 1,10-phenanthroline to an aliquot of the irradiated actinometer solution. The Fe²⁺ ions produced during the photoreaction will form a colored complex (ferroin). A buffering solution (e.g., sodium acetate) is also added to ensure the correct pH for complex formation.

-

Analysis of Actinometer: Measure the absorbance of the ferroin complex at its absorption maximum (around 510 nm) using a spectrophotometer. Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (molar absorptivity of the complex is approximately 11,100 M⁻¹cm⁻¹)[1].

-

Calculation of Photon Flux: The photon flux (number of photons per unit time) can be calculated from the moles of Fe²⁺ formed, the irradiation time, and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

-

Irradiation of 4-Aminocinnamic Acid: Irradiate a solution of 4-aminocinnamic acid under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

-

Analysis of Photoreaction: Quantify the change in concentration of the 4-aminocinnamic acid reactant or the formation of a specific photoproduct using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation of Photochemical Quantum Yield: The photochemical quantum yield (Φp) is calculated as:

Φp = (moles of product formed or reactant consumed) / (moles of photons absorbed)

The moles of photons absorbed are determined from the photon flux measured in the actinometry step and the fraction of light absorbed by the 4-aminocinnamic acid solution.

Signaling Pathways and Logical Relationships

The photophysical and photochemical processes of 4-aminocinnamic acid can be represented as a series of competing de-excitation pathways from the electronically excited state.

Figure 3: De-excitation pathways of photoexcited 4-aminocinnamic acid.

Conclusion

The quantum yield of 4-aminocinnamic acid is a fundamental parameter that dictates its behavior upon exposure to UV light. While precise quantitative values for its fluorescence and photochemical quantum yields are not well-documented, existing literature suggests a low fluorescence quantum yield (≤ 3.5%), with non-radiative decay processes being dominant. The primary photochemical reactions are cis-trans isomerization and [2+2] photodimerization, with the latter being highly dependent on the solid-state packing. This guide provides researchers with the necessary theoretical background and detailed experimental protocols to accurately determine these quantum yields, thereby facilitating a deeper understanding of the photophysical and photochemical properties of 4-aminocinnamic acid for its potential applications in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Visualizing a Single‐Crystal‐to‐Single‐Crystal [2+2] Photodimerization through its Lattice Dynamics: An Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of 4-Aminocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 4-Aminocinnamic acid, a molecule of interest in various scientific domains, including pharmaceuticals and materials science. This document delves into the crystallographic parameters of 4-Aminocinnamic acid and its salts, outlines a detailed experimental protocol for crystal structure determination via single-crystal X-ray diffraction, and presents a visual workflow of the process.

Crystallographic Data of 4-Aminocinnamic Acid and Its Salts

The three-dimensional arrangement of atoms in a crystalline solid is fundamental to understanding its physical and chemical properties. For 4-Aminocinnamic acid and its derivatives, this structural insight is crucial for applications in drug design, where molecular geometry dictates interaction with biological targets, and in materials science, where crystal packing influences properties like solubility and stability.

The following tables summarize the key crystallographic data for 4-Aminocinnamic acid and two of its salts, as retrieved from the Crystallography Open Database (COD) and scientific literature. This quantitative data provides a foundational understanding of their solid-state structures.

Table 1: Crystal Structure Data for 4-Aminocinnamic Acid

| Parameter | COD Entry 4501237 | COD Entry 4501238 | COD Entry 7118578 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P 1 21/c 1 | P 1 21/n 1 | P b c a |

| Unit Cell Dimensions | |||

| a (Å) | 12.16(2) | 10.33(1) | 29.39(2) |

| b (Å) | 12.00(2) | 5.01(1) | 11.96(1) |

| c (Å) | 5.58(1) | 15.65(2) | 4.98(1) |

| α (°) | 90.00 | 90.00 | 90.00 |

| β (°) | 99.1(2) | 108.0(1) | 90.00 |

| γ (°) | 90.00 | 90.00 | 90.00 |

| Volume (ų) | 804(2) | 770(2) | 1751(2) |

Table 2: Crystal Structure Data for Salts of 4-Aminocinnamic Acid

| Parameter | 4-Aminocinnamic acid hydrochloride | 4-Aminocinnamic acid sulphate |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P 21/c | P 21/n |

| Unit Cell Dimensions | ||

| a (Å) | 5.623(1) | 12.081(3) |

| b (Å) | 22.185(4) | 7.829(2) |

| c (Å) | 7.778(2) | 12.148(3) |

| α (°) | 90.00 | 90.00 |

| β (°) | 108.97(3) | 114.71(3) |

| γ (°) | 90.00 | 90.00 |

| Volume (ų) | 917.4(3) | 1042.3(5) |

Note: The data for the hydrochloride and sulphate salts were obtained from the supplementary information of the publication with DOI: 10.1039/C5CC09412G.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like 4-Aminocinnamic acid is primarily achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be deduced. The following is a detailed, step-by-step protocol for this experimental procedure.

1. Crystal Growth

-

Objective: To obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.

-

Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For 4-Aminocinnamic acid, solvents such as ethanol, methanol, or mixtures with water can be explored.

-

Supersaturation: A supersaturated solution of the compound is prepared. This can be achieved by:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound at a constant temperature.

-

Slow Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility and inducing crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution using a small loop or a micromanipulator.

-

2. Crystal Mounting

-

Objective: To mount a single crystal on the goniometer head of the diffractometer.

-

Methodology:

-

A selected crystal is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

-

The crystal is then mounted on a cryoloop, which is in turn attached to a magnetic base on the goniometer head.

-

3. Data Collection

-

Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal.

-

Methodology:

-

Instrument Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.

-

X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å) source, is directed at the crystal.

-

Diffraction Pattern Generation: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector). Each image captures a pattern of diffraction spots.

-

4. Data Processing

-

Objective: To process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Methodology:

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

-

Integration: The intensity of each diffraction spot is measured and integrated.

-

Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final, unique set of reflection data.

-

5. Structure Solution and Refinement

-

Objective: To determine the atomic positions within the unit cell and refine the structural model to best fit the experimental data.

-

Methodology:

-

Phase Problem: The diffraction experiment measures the intensities but not the phases of the diffracted X-rays. The "phase problem" is solved using computational methods such as:

-

Direct Methods: For small molecules, this method uses statistical relationships between the reflection intensities to directly calculate the phases.

-

Patterson Methods: This method is used for structures containing heavy atoms.

-

-

Model Building: An initial model of the crystal structure is built based on the determined phases and the known chemical composition.

-

Refinement: The atomic coordinates, thermal parameters, and other structural parameters of the model are adjusted in a least-squares refinement process to minimize the difference between the observed and calculated diffraction intensities. The quality of the final model is assessed using metrics such as the R-factor.

-

Visualizing the Workflow

To provide a clear understanding of the logical flow of the crystal structure determination process, the following diagram has been generated using the Graphviz DOT language.

A Comprehensive Technical Guide to 4-Aminocinnamic Acid: Properties, Protocols, and Potential Applications

Introduction

4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C9H9NO2.[1] It belongs to the class of cinnamic acids, which are characterized by a benzene ring, an acrylic acid functional group, and in this specific case, an amino group at the para position of the phenyl ring.[1] This compound and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] 4-Aminocinnamic acid serves as a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its inherent biological activities, such as antioxidant and antimicrobial properties, make it a focal point for research in drug development.[1] This technical guide provides an in-depth overview of the physical and chemical properties of 4-aminocinnamic acid, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Physical and Chemical Properties

4-Aminocinnamic acid typically presents as a white to off-white or light yellow to brown crystalline powder.[1][2] It is sparingly soluble in water.[1] The key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of 4-Aminocinnamic Acid

| Property | Value | References |

| Appearance | White to off-white/light yellow to brown crystalline powder | [1][2] |

| Molecular Formula | C9H9NO2 | [1][2] |

| Molecular Weight | 163.176 g/mol | [1] |

| Melting Point | 170 °C | [3] |

| Boiling Point | 378.4 °C at 760 mmHg | N/A |

| Solubility | Sparingly soluble in water | [1] |

| pKa (Predicted) | 4.79 ± 0.10 | [1] |

| CAS Number | 2393-18-2, 17570-30-8 (E-isomer) | [1][3] |

Table 2: Computed Chemical Properties of 4-Aminocinnamic Acid

| Property | Value | References |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 181 | [1] |

Experimental Protocols

Synthesis of 4-Aminocinnamic Acid via Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[4][5] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[5] For the synthesis of 4-aminocinnamic acid, 4-aminobenzaldehyde and malonic acid are the key starting materials.

Materials:

-

4-Aminobenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)[6]

-

Piperidine (as catalyst)[6]

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in pyridine (5 mL).[6]

-

Add a catalytic amount of piperidine (0.15 mL) to the reaction mixture.[6]

-

Heat the mixture to reflux at 70°C for 5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated HCl (5 mL) and cold water (40 mL) to the cooled mixture to precipitate the crude product.[6]

-

Collect the solid product by suction filtration and wash it thoroughly with cold water.

-

Purify the crude 4-aminocinnamic acid by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Purification

Purification of the synthesized 4-aminocinnamic acid is crucial to remove unreacted starting materials and byproducts. Recrystallization is a standard and effective method.

Procedure:

-

Dissolve the crude 4-aminocinnamic acid in a minimum amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Analysis

The purity and identity of the final product can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a photodiode array (PDA) detector can be used to determine the purity of 4-aminocinnamic acid.[7][8] A suitable mobile phase would consist of an acetonitrile and water gradient with a C18 column. The retention time and the UV spectrum obtained from the PDA detector can confirm the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for structural elucidation.[9][10][11] The 1H NMR spectrum of 4-aminocinnamic acid would show characteristic peaks for the aromatic protons, the vinylic protons of the acrylic acid moiety, the amino group protons, and the carboxylic acid proton. The 13C NMR spectrum would show the corresponding signals for all the carbon atoms in the molecule.[6][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene and the aromatic ring.[9]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

Biological Activity and Potential Signaling Pathways

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[12][13] While the specific signaling pathways for 4-aminocinnamic acid are not extensively detailed in the literature, studies on structurally similar compounds, such as 4-methoxycinnamic acid (MCA), provide valuable insights into its potential mechanisms of action.

Antimicrobial and Antifungal Activity

Research on MCA has shown that it exerts antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane.[14] This suggests that 4-aminocinnamic acid may share a similar mechanism of action against certain microbial pathogens, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of MCA have been linked to the downregulation of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[14] This effect is reportedly mediated through the Mincle (Macrophage-inducible C-type lectin) signaling pathway.[14] Mincle is a pattern recognition receptor that can recognize fungal and bacterial components, leading to an inflammatory response. By modulating this pathway, cinnamic acid derivatives may help to control inflammation.

Conclusion

4-Aminocinnamic acid is a compound of considerable interest with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Knoevenagel condensation. The potential for this molecule and its derivatives in drug discovery, particularly in the development of new antimicrobial and anti-inflammatory agents, is significant. Further research into its specific biological mechanisms of action will be crucial in fully realizing its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals working with or interested in 4-aminocinnamic acid.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Aminocinnamic acid | CymitQuimica [cymitquimica.com]

- 3. (E)-4-Aminocinnamic Acid | 17570-30-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isca.in [isca.in]

- 10. 4-Aminocinnamic acid(17570-30-8) 1H NMR spectrum [chemicalbook.com]

- 11. 4-AMINOCINNAMIC ACID HYDROCHLORIDE(54057-95-3) 13C NMR spectrum [chemicalbook.com]

- 12. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminocinnamic Acid: An In-Depth Technical Guide to its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocinnamic acid, a derivative of cinnamic acid, is a compound of growing interest within the scientific community for its potential therapeutic applications. While extensive research has elucidated the antioxidant properties of various cinnamic acid derivatives, particularly those with hydroxyl and methoxy substitutions, specific quantitative data on the antioxidant activity of 4-aminocinnamic acid remains limited in publicly available literature. This technical guide provides a comprehensive overview of the established antioxidant mechanisms of the cinnamic acid family, details the standard experimental protocols for evaluating antioxidant potential, and presents available data on related compounds to infer the potential activity of 4-aminocinnamic acid. Furthermore, it delves into the cellular signaling pathways, such as the Nrf2/ARE pathway, that are likely modulated by this class of compounds.

Introduction to Cinnamic Acids and their Antioxidant Potential

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, contributing to the flavor, fragrance, and color of many fruits, vegetables, and spices. Structurally, they consist of a phenyl group attached to a propenoic acid moiety. The antioxidant properties of cinnamic acid derivatives are primarily attributed to their chemical structure, which allows them to act as free radical scavengers and modulators of cellular antioxidant defense systems. The presence, number, and position of substituents on the phenyl ring, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, significantly influence their antioxidant capacity.

Mechanisms of Antioxidant Action

The antioxidant effects of cinnamic acid derivatives, and by extension potentially 4-aminocinnamic acid, are exerted through two primary mechanisms:

-

Direct Radical Scavenging: These compounds can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions.

-

Indirect Antioxidant Effects via Nrf2 Pathway Activation: Cinnamic acid derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

The Nrf2 Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some cinnamic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.

Nrf2 Signaling Pathway Activation.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is typically quantified using various in vitro assays that measure its ability to scavenge different types of free radicals or reduce oxidized species. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to achieve 50% of the maximum effect. A lower IC50 value indicates a higher antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a common method used to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, loses its characteristic deep purple color.

| Compound | DPPH IC50 (µM) | Reference |

| Caffeic Acid Amide | < 100 | [1][2][3] |

| Ferulic Acid Amide | < 100 | [1][2][3] |

| p-Coumaric Acid 3,4-dihydroxyphenethyl ester | Potent Activity | [4] |

| p-Coumaric Acid Phenethyl Ester | Potent Activity | [4] |

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

No specific IC50 values for 4-aminocinnamic acid or its close derivatives were found in the provided search results for the ABTS assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous complex is measured to determine the reducing power of the sample.

| Compound/Derivative | FRAP Activity | Reference |

| Amides of Caffeic and Ferulic Acid | Similar or superior to ascorbic acid | [1][2][3] |

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to protect cultured cells from oxidative stress induced by a peroxyl radical generator.

No specific CAA data for 4-aminocinnamic acid or its close derivatives were found in the provided search results.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to evaluate the antioxidant activity of compounds like 4-aminocinnamic acid.

General Experimental Workflow.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color change from purple to yellow is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 4-aminocinnamic acid) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add various concentrations of the test compound.

-

Add the DPPH solution to each well/cuvette.

-

Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add various concentrations of the test compound to the diluted ABTS•+ solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

FRAP Assay

Principle: The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the FRAP reagent.

-

-

Incubation:

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement:

-

Measure the absorbance of the colored product at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox). The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals.

Methodology:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black microplate and grow to confluence.

-

-

Loading with DCFH-DA:

-

Wash the cells and incubate them with a solution of DCFH-DA.

-

-

Treatment with Antioxidant:

-

Remove the DCFH-DA solution and treat the cells with various concentrations of the test compound.

-

-

Induction of Oxidative Stress:

-

Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

-

Measurement:

-

Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).

-

-

Calculation:

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The reduction in fluorescence in treated cells compared to control cells indicates the antioxidant capacity.

-

Western Blot Analysis for Nrf2 Activation

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction and the expression of its downstream target proteins (e.g., HO-1, NQO1) are measured.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells with the test compound for various time points.

-

Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts, or prepare whole-cell lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-HO-1, anti-NQO1).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection:

-